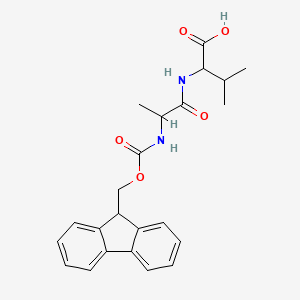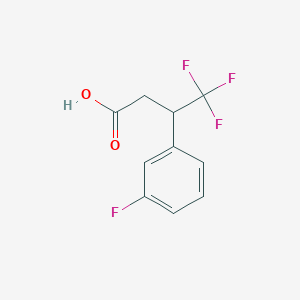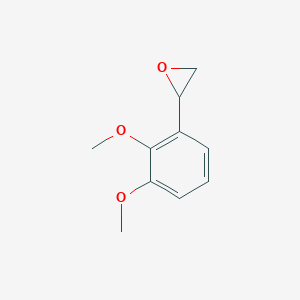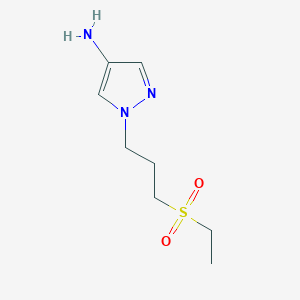
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethylsulfonyl group attached to the propyl chain at the 3-position of the pyrazole ring
Preparation Methods
The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-amine with 3-bromopropyl ethyl sulfone under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the bromine atom, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfide derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced. These reactions typically require catalysts like Lewis acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction results in sulfide derivatives.
Scientific Research Applications
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The specific molecular targets and pathways involved depend on the particular enzyme and the context of its use.
Comparison with Similar Compounds
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-4-amine: Similar in structure but with a methylsulfonyl group instead of an ethylsulfonyl group. This difference can affect the compound’s reactivity and interactions with enzymes.
1-(3-(Phenylsulfonyl)propyl)-1h-pyrazol-4-amine: Contains a phenylsulfonyl group, which introduces aromaticity and can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H15N3O2S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-(3-ethylsulfonylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-2-14(12,13)5-3-4-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3 |
InChI Key |
WLEGPDOSBTUUGP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


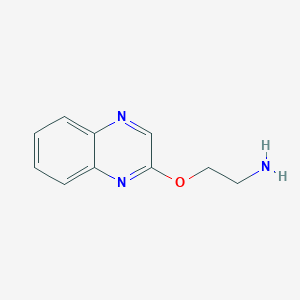
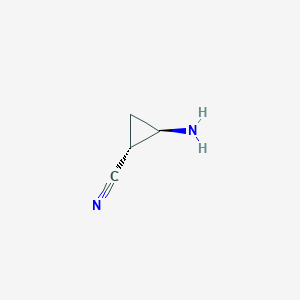
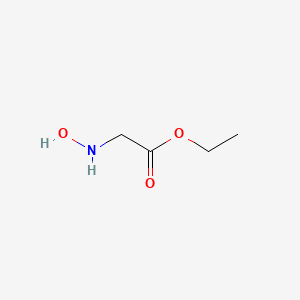
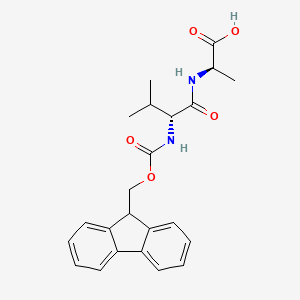
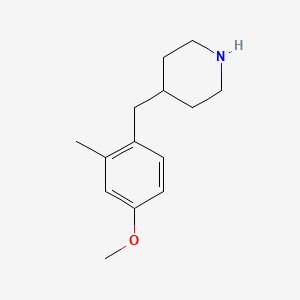
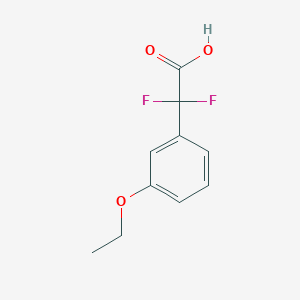
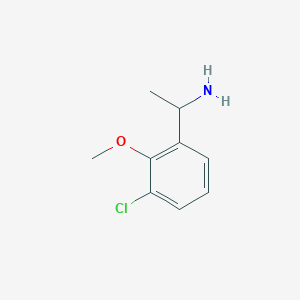
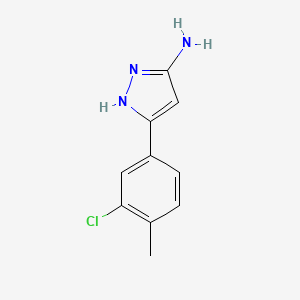
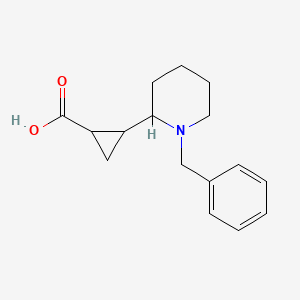
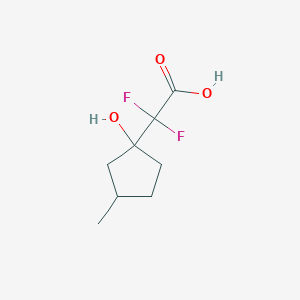
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)
